4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine
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Overview
Description
4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and a methoxymethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as methoxybenzenesulfonyl chloride.
Attachment of the Methoxymethylpyridine Moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a methoxymethylpyridine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their potential as alpha1-adrenergic receptor antagonists.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-13-17(7-10-20-15)25-14-16-8-11-21(12-9-16)26(22,23)19-6-4-3-5-18(19)24-2/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQIPCINHIXDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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